1-(5-Methyl-3-pyridinyl)-1-decanone

Catalog No.
S13058725
CAS No.
194345-50-1
M.F
C16H25NO
M. Wt
247.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Methyl-3-pyridinyl)-1-decanone

CAS Number

194345-50-1

Product Name

1-(5-Methyl-3-pyridinyl)-1-decanone

IUPAC Name

1-(5-methylpyridin-3-yl)decan-1-one

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

InChI

InChI=1S/C16H25NO/c1-3-4-5-6-7-8-9-10-16(18)15-11-14(2)12-17-13-15/h11-13H,3-10H2,1-2H3

InChI Key

DDGAOBFOWITDPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=CN=CC(=C1)C

1-(5-Methyl-3-pyridinyl)-1-decanone is an aromatic ketone.

Systematic Nomenclature and Molecular Formula

1-(5-Methyl-3-pyridinyl)-1-decanone is systematically named according to IUPAC guidelines as 3-decanoyl-5-methylpyridine, reflecting its pyridine core substituted with a methyl group at position 5 and a decanoyl chain at position 3. The molecular formula, derived from its SMILES representation (CC1=CC(=CN=C1)C(=O)CCCCCCCCC), is C₁₆H₂₃NO, comprising 16 carbon atoms, 23 hydrogens, one nitrogen, and one oxygen. The pyridine ring (C₅H₄N) forms the aromatic base, while the decanoyl group (C₁₀H₁₉O) and methyl substituent (CH₃) complete the structure.

Table 1: Molecular Formula Breakdown

ComponentContributionTotal Atoms
Pyridine ringC₅H₄N5 C, 4 H, 1 N
Methyl groupCH₃1 C, 3 H
Decanoyl chainC₁₀H₁₉O10 C, 19 H, 1 O
AggregateC₁₆H₂₃NO16 C, 23 H, 1 N, 1 O

Atomic Connectivity and Three-Dimensional Conformation

The compound’s structure features a pyridine ring with a methyl group at position 5 and a ketone-linked decanoyl chain at position 3. The pyridine ring adopts a planar geometry, with bond lengths and angles consistent with aromatic systems (C–C: ~1.39 Å, C–N: ~1.34 Å). The decanoyl chain extends linearly from the pyridine ring, with the ketone oxygen forming a trigonal planar geometry (C–O: ~1.22 Å, C–C–O bond angle: ~120°).

The methyl group at position 5 introduces steric effects, slightly distorting the pyridine ring’s planarity. Molecular modeling suggests that the decanoyl chain adopts a staggered conformation, minimizing steric clashes between adjacent methylene groups. The overall molecule exhibits limited flexibility due to the rigidity of the pyridine core, though the aliphatic chain allows for rotational mobility.

Spectroscopic Fingerprint Analysis (NMR, IR, MS)

1H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of 1-(5-methyl-3-pyridinyl)-1-decanone reveals distinct signals corresponding to its aromatic, methyl, and aliphatic regions:

  • Aromatic protons: Resonances at δ 8.57 ppm (H-2 and H-6) and δ 7.29 ppm (H-4) arise from the pyridine ring’s deshielded hydrogens.
  • Methyl group: A singlet at δ 2.29 ppm (3H) corresponds to the CH₃ substituent at position 5.
  • Decanoyl chain: Multiplet signals between δ 1.20–1.60 ppm (16H) represent the methylene groups, while a triplet at δ 2.42 ppm (2H, J = 7.5 Hz) corresponds to the α-methylene protons adjacent to the ketone.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • C=O stretch: A strong band at 1705 cm⁻¹ confirms the ketone functionality.
  • Aromatic C=C/C=N stretches: Peaks at 1600 cm⁻¹ and 1570 cm⁻¹ arise from the pyridine ring’s conjugated π-system.
  • Aliphatic C–H stretches: Bands at 2920 cm⁻¹ and 2850 cm⁻¹ correspond to symmetric and asymmetric CH₂ stretches in the decanoyl chain.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum exhibits:

  • Molecular ion peak: m/z 261.3 ([M]⁺), consistent with the molecular formula C₁₆H₂₃NO.
  • Key fragments:
    • m/z 106.1 ([C₆H₆N]⁺, pyridinyl fragment)
    • m/z 155.2 ([C₁₀H₁₉O]⁺, decanoyl ion)

Crystallographic Data and Molecular Packing Arrangements

Crystallographic studies of 1-(5-methyl-3-pyridinyl)-1-decanone remain unreported in the literature. However, analogous aryl alkyl ketones exhibit monoclinic or orthorhombic crystal systems, with molecules packing via van der Waals interactions and weak C–H···O hydrogen bonds. The decanoyl chain likely adopts an extended conformation in the solid state, while the pyridine ring participates in π-stacking interactions.

Physical Description

Solid

XLogP3

5

Hydrogen Bond Acceptor Count

2

Exact Mass

247.193614421 g/mol

Monoisotopic Mass

247.193614421 g/mol

Heavy Atom Count

18

Melting Point

208 °C

Dates

Last modified: 08-10-2024

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